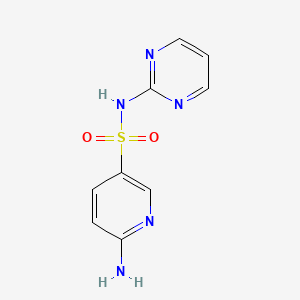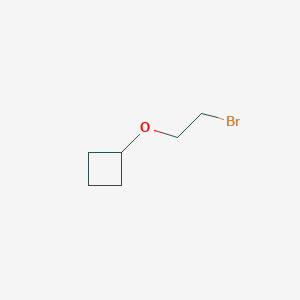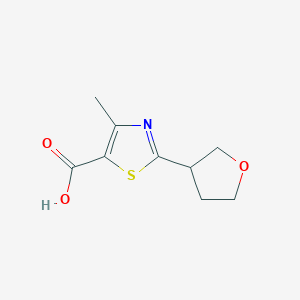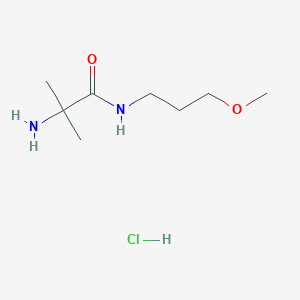![molecular formula C12H14F3N B1527562 3-Méthyl-3-[4-(trifluorométhyl)phényl]pyrrolidine CAS No. 1248089-24-8](/img/structure/B1527562.png)
3-Méthyl-3-[4-(trifluorométhyl)phényl]pyrrolidine
Vue d'ensemble
Description
“3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine” is a chemical compound with the CAS Number: 2193064-92-3 . It has a molecular weight of 265.71 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . These compounds have found wide applications in the agrochemical and pharmaceutical industries . The synthesis typically involves the use of organic compounds containing fluorine .Molecular Structure Analysis
The molecular structure of “3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a phenyl ring that carries a trifluoromethyl group .Physical And Chemical Properties Analysis
“3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine” is a powder that is stored at room temperature . It has a molecular weight of 265.71 .Applications De Recherche Scientifique
Applications Agrochimiques
Les dérivés de trifluorométhylpyridine (TFMP), qui comprennent le « 3-Méthyl-3-[4-(trifluorométhyl)phényl]pyrrolidine », sont largement utilisés dans l'industrie agrochimique . L'utilisation principale des dérivés de TFMP est la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé de TFMP introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .
Applications Pharmaceutiques
Plusieurs dérivés de TFMP sont également utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant la partie TFMP ont obtenu une autorisation de mise sur le marché, et de nombreux candidats sont actuellement en essais cliniques . Les activités biologiques des dérivés de TFMP sont considérées comme dues à la combinaison des propriétés physico-chimiques uniques de l'atome de fluor et des caractéristiques uniques de la partie pyridine .
Applications Vétérinaires
Dans l'industrie vétérinaire, deux produits contenant la partie TFMP ont obtenu une autorisation de mise sur le marché . Ces produits sont probablement utilisés pour le traitement de diverses maladies chez les animaux .
Synthèse Organique
Ce composé fournit un bloc de construction différencié chimiquement pour la synthèse organique . Il est traditionnellement difficile d'accès, mais son amine encombrée fournit une structure unique pour la préparation de candidats médicaments contenant des motifs d'amines encombrés .
Insecticides
La présence de fluor et de structure de pyridine dans les dérivés de TFMP, y compris le « this compound », se traduit par des propriétés de lutte antiparasitaire supérieures par rapport aux insecticides traditionnels contenant du phényle .
Découverte de Médicaments
Le cycle pyrrolidine, qui fait partie du « this compound », est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . Le grand intérêt pour cet échafaudage saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes .
Mode of Action
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been found to influence a variety of bond-forming reactions such as c-c, c-n, c-o, c-s, and c-hal in high yields and excellent levels of enantiocontrol .
Pharmacokinetics
The presence of the pyrrolidine ring in the structure suggests that it may have good bioavailability due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Similar compounds have been found to exhibit improved drug potency toward certain enzymes .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15/h2-5,16H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMQOZZOHMTPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248089-24-8 | |
| Record name | 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)




methylamine](/img/structure/B1527494.png)

![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)


